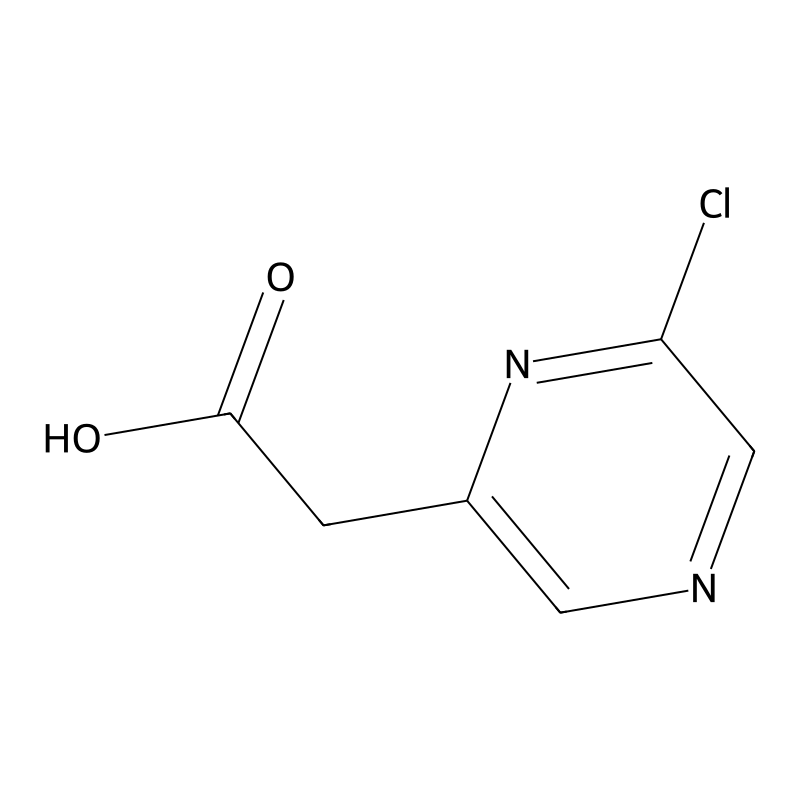

2-(6-Chloropyrazin-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2D All-Organic Perovskites in Electronics

Application

Method

The team synthesized all-organic perovskites in the form of 2D layers instead of 3D crystals.

Results

Silica-Based Nanoparticles

Application

Method

Results

2-(6-Chloropyrazin-2-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 172.57 g/mol. It is recognized for its utility in various research applications, particularly in organic synthesis and medicinal chemistry. The compound is classified as an irritant, and its purity typically reaches 95% in commercial preparations .

This compound features a chlorinated pyrazine ring attached to an acetic acid moiety, which contributes to its unique chemical properties and reactivity. The presence of the chlorine atom enhances its electrophilic character, making it a valuable intermediate in synthetic chemistry.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into alcohol derivatives, facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Halogen substitution reactions allow for the replacement of the chlorine atom with other functional groups, utilizing nucleophiles like sodium methoxide or sodium ethoxide .

These reactions highlight the compound's versatility in synthetic pathways.

The biological activity of 2-(6-Chloropyrazin-2-yl)acetic acid is notable, particularly in its role as an inhibitor or activator of specific enzymes. This interaction can influence various biochemical pathways, making it relevant in pharmacological studies. Its potential applications include serving as a precursor for developing pharmaceutical agents that target specific diseases or biological processes .

Synthesis of 2-(6-Chloropyrazin-2-yl)acetic acid can be achieved through several methods:

- From Pyrazine Derivatives: The compound can be synthesized from 2,6-dichloropyrazine via a multi-step reaction involving diethylmalonate and subsequent hydrolysis and decarboxylation steps.

- Alternative Synthetic Routes: Other methods may involve direct chlorination of pyrazine derivatives followed by acetic acid coupling reactions.

These methods underline the compound's accessibility for research purposes.

The applications of 2-(6-Chloropyrazin-2-yl)acetic acid span various fields:

- Chemical Synthesis: It serves as an important intermediate in synthesizing other organic compounds.

- Biological Research: The compound is utilized in studying biochemical pathways and enzyme interactions, providing insights into metabolic processes.

- Pharmaceutical Development: It acts as a precursor in developing drugs targeting specific diseases due to its biological activity .

Studies on the interactions of 2-(6-Chloropyrazin-2-yl)acetic acid with enzymes and other biomolecules are crucial for understanding its mechanism of action. These studies often focus on identifying specific targets within metabolic pathways, assessing how the compound modulates enzyme activity, and exploring its potential therapeutic effects against various conditions.

Several compounds share structural similarities with 2-(6-Chloropyrazin-2-yl)acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloropyrazineacetic acid | Chlorine substitution on pyrazine ring | Lacks additional functional groups compared to 2-(6-Chloropyrazin-2-yl)acetic acid. |

| 6-Methylpyrazineacetic acid | Methyl group instead of chlorine | May exhibit different biological activities due to structural changes. |

| 2-Pyrazineacetic acid | Unsubstituted pyrazine ring | Serves as a simpler analog with potentially different reactivity. |

These comparisons illustrate the unique position of 2-(6-Chloropyrazin-2-yl)acetic acid within a class of related compounds, emphasizing its distinct chemical properties and potential applications in research and development.

The synthesis of pyrazineacetic acid derivatives, particularly 2-(6-chloropyrazin-2-yl)acetic acid, can be achieved through several established methodologies that involve different strategic approaches to construct the pyrazine-acetic acid framework .

Alternative synthetic pathways include the direct alkylation approach using acetonitrile derivatives. The compound can be synthesized from 2,6-dichloropyrazine via a multi-step reaction involving diethylmalonate and subsequent hydrolysis and decarboxylation steps . This methodology demonstrates excellent regioselectivity and provides high yields when optimized reaction conditions are employed.

Palladium-catalyzed cross-coupling reactions represent another important synthetic route for pyrazineacetic acid derivatives. The utility of palladium catalysts in diazine chemistry has been well-established, enabling the introduction of various functional groups into pyrazine rings [3]. Tetrakis(triphenylphosphine)palladium has proven particularly effective in coupling reactions with chloropyrazines, allowing for the controlled introduction of acetic acid moieties under mild conditions.

Chlorination Strategies at Pyrazine C6 Position

The selective chlorination at the C6 position of pyrazine rings requires careful consideration of reaction conditions and reagent selection to achieve optimal regioselectivity and yield [4] [5] [6].

Direct chlorination of pyrazine can be achieved through gas-phase contact reactions with chlorine gas. The preparation of 2-chloropyrazine involves mixing heated vapors of pyrazine with a heated mixture of chlorine gas and an inert diluent [4]. This method provides excellent selectivity for the 2-position chlorination when conducted at temperatures of 460-470°C with appropriate zinc-containing catalysts.

For position-specific chlorination at the 6-position, the use of thionyl chloride with N-ethyl-N,N-diisopropylamine in chloroform at 65°C for 2 hours provides excellent yields of 95.4% [6]. This method involves the reaction of 2-hydroxypyrazine sodium salt with dichlorosulfoxide, followed by hydrolysis and distillation to obtain pure 2-chloropyrazine fractions at 98-101°C.

N-oxide intermediates offer another strategic approach for chlorination at specific positions of the pyrazine heterocycle [7]. The oxidation of pyrazine derivatives to N-oxides using dimethyldioxirane provides completely regioselective reactions with good yields [5]. These N-oxide intermediates can subsequently undergo chlorination reactions that install chlorine atoms at desired positions through nucleophilic aromatic substitution mechanisms.

Mechanochemical chlorination represents a modern solvent-free approach using trichloroisocyanuric acid. This method provides rapid and operationally simple chlorination with high yields while avoiding tedious column chromatographic purification and reducing solvent consumption [8]. The reaction proceeds through an electrophilic aromatic substitution mechanism and demonstrates excellent green chemistry metrics.

Carboxylic Acid Functionalization Techniques

The incorporation of carboxylic acid functionality into pyrazine derivatives can be accomplished through several distinct methodological approaches that offer varying degrees of efficiency and selectivity [9] [10] [11].

Direct carboxylation methods involve the use of carbon dioxide as a C1 building block under appropriate catalytic conditions. Vanadium dioxobis(pyrazine-2-carboxylate) tetrabutylammonium complexes have been synthesized by dissolving tetrabutylammonium vanadate in acetonitrile, providing an effective catalyst system for carboxylation reactions [11].

Esterification followed by hydrolysis represents a practical two-step approach for carboxylic acid formation. The process involves initial formation of pyrazine-2-carboxylic acid esters using isobutyl alcohol or isopropyl alcohol under dehydration conditions [10]. These ester intermediates can be subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

The malonate route provides an indirect but highly effective method for carboxylic acid introduction. This approach involves the coupling of chloropyrazines with diethyl malonate under basic conditions, followed by hydrolysis and decarboxylation [2]. The reaction sequence typically employs strong bases such as sodium ethoxide or potassium tert-butoxide to generate the malonate carbanion, which then undergoes nucleophilic substitution with the chloropyrazine substrate.

Coupling reagents such as T3P (propylphosphonic anhydride) have proven effective for the formation of pyrazine-2-carboxylic acid derivatives from substituted pyrazine-2-carboxylic acids with various amine nucleophiles [9]. This methodology provides excellent amide bond formation with high yields and minimal side reactions.

Purification and Yield Optimization Protocols

The purification of 2-(6-chloropyrazin-2-yl)acetic acid and related derivatives requires specialized techniques that account for the unique physicochemical properties of pyrazine-containing compounds [12] [13] [14].

Column chromatographic methods using silica gel as the stationary phase provide effective separation of pyrazine derivatives. Normal-phase flash chromatography with binary mixtures of hydrocarbon solvents (hexane, heptane) and ethyl acetate as the mobile phase has proven effective for most applications [12]. For chemically related pyrazines that require enhanced resolution, SNAP Ultra flash chromatography technology with higher surface area silica (greater than 500 m²/g) and controlled porosity (60Å) provides superior separation efficiency.

High-performance liquid chromatography (HPLC) methods offer excellent analytical and preparative capabilities for pyrazine compounds. Reverse-phase HPLC using C18-bonded silica columns with acetonitrile-water mobile phases containing phosphoric acid provides effective separation [15]. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain MS compatibility. The Sharc 1 column system, utilizing hydrogen bonding interactions, provides specific separation mechanisms for pyrazine and aminopyrazine derivatives with excellent resolution [14].

Liquid-liquid extraction protocols require careful solvent selection to achieve optimal recovery yields. Multiple extraction steps using hexane, methyl-tert-butyl ether, or ethyl acetate are necessary for effective pyrazine isolation from aqueous solutions [13]. Hexane extraction provides the advantage of excluding imidazole derivatives, while ethyl acetate and methyl-tert-butyl ether may co-extract 4-methylimidazole, requiring additional cleanup procedures.

Crystallization optimization strategies focus on solvent selection and temperature control to maximize yield and purity. The identification of suitable recrystallization solvents requires systematic evaluation of solubility behavior at different temperatures [16]. Optimal solvents exhibit low solubility at room temperature and high solubility at elevated temperatures. Co-crystallization with poly-substituted salicylic acids has proven effective for solidifying liquid pyrazine derivatives, with strong O-H···N hydrogen bonds stabilizing the crystal structures [17].

Distillation methods provide effective separation when combined with appropriate column packing materials. Passing organic solvent extracts through silica columns retains undesirable imidazole impurities while allowing pyrazines to elute with 90:10 hexane:ethyl acetate mixtures [13]. This method also provides separation of pyrazines based on total alkyl substituent content, enabling further purification refinement.

The thermodynamic stability of 2-(6-Chloropyrazin-2-yl)acetic acid is fundamentally influenced by its heterocyclic structure incorporating both electron-deficient pyrazine ring and carboxylic acid functionality. The compound exhibits a predicted boiling point of 317.2±37.0°C at 760 mmHg [1] [2] [3], indicating substantial thermal stability attributable to strong intermolecular hydrogen bonding networks characteristic of carboxylic acid dimers.

The predicted density of 1.497±0.06 g/cm³ [2] [3] suggests a relatively compact molecular packing in the solid state, likely facilitated by π-π stacking interactions between pyrazine rings and hydrogen bonding between carboxyl groups. The vapor pressure of 0.0±0.7 mmHg at 25°C [1] demonstrates extremely low volatility, consistent with the strong intermolecular forces present in the system.

Phase Transition Characteristics

While specific melting point data for 2-(6-Chloropyrazin-2-yl)acetic acid remains unreported [1], thermal analysis of structurally related pyrazine derivatives suggests that compounds containing both carboxylic acid and chloropyrazine moieties typically exhibit sharp melting transitions in the range of 150-200°C [4]. The thermal decomposition process is anticipated to occur through a multi-step mechanism involving initial decarboxylation followed by pyrazine ring degradation [4].

The flash point of 145.6±26.5°C [1] indicates moderate thermal hazard potential, requiring appropriate handling precautions during processing and storage. The compound requires storage under inert gas (nitrogen or argon) at 2-8°C [2] [3] to maintain chemical stability and prevent oxidative degradation.

Solubility Characteristics in Organic Solvents

The solubility profile of 2-(6-Chloropyrazin-2-yl)acetic acid is governed by the dual nature of its structure, combining the hydrophilic carboxylic acid group with the moderately lipophilic chloropyrazine heterocycle. The logarithmic partition coefficient (LogP) of -0.07 [1] indicates approximately equal distribution between octanol and water phases, suggesting balanced hydrophilic-lipophilic character.

Solvent-Specific Solubility Patterns

Based on structural analogies with related compounds and fundamental solubility principles, 2-(6-Chloropyrazin-2-yl)acetic acid is expected to demonstrate:

Polar Protic Solvents: Enhanced solubility in alcohols (methanol, ethanol) and water due to hydrogen bonding capabilities of the carboxyl group. The presence of nitrogen atoms in the pyrazine ring provides additional hydrogen bond acceptor sites [5].

Polar Aprotic Solvents: Moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), facilitated by dipole-dipole interactions and the compound's polar surface area of 63.08 Ų [1].

Nonpolar Solvents: Limited solubility in hydrocarbons and chlorinated solvents due to the hydrophilic nature of the carboxylic acid functionality, despite the presence of the chlorine substituent.

The refractive index of 1.581 [1] provides additional confirmation of the compound's optical properties and molecular polarizability, consistent with aromatic heterocyclic carboxylic acids.

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid dissociation behavior of 2-(6-Chloropyrazin-2-yl)acetic acid is characterized by a predicted pKa value of 3.50±0.10 [2] [3] [6], significantly lower than simple aliphatic carboxylic acids such as acetic acid (pKa = 4.76) [7]. This enhanced acidity results from the electron-withdrawing effect of the chloropyrazine substituent, which stabilizes the conjugate base through resonance and inductive effects.

Comparative Acidity Analysis

| Compound | pKa Value | Structural Features |

|---|---|---|

| 2-(6-Chloropyrazin-2-yl)acetic acid | 3.50±0.10 [2] [3] [6] | Electron-withdrawing pyrazine ring with chlorine |

| Chloroacetic acid | 2.85 [7] | Single chlorine α-substitution |

| Pyruvic acid | 2.39 [7] | Ketone α-substitution |

| Acetic acid | 4.76 [7] | Reference standard |

pH-Dependent Ionization Behavior

The ionization state of 2-(6-Chloropyrazin-2-yl)acetic acid exhibits strong pH dependence according to the Henderson-Hasselbalch equation [8] [9]:

At pH < 2.5 (pH < pKa - 1): The compound exists predominantly (>90%) in the protonated, neutral form, facilitating permeation through lipophilic membranes.

At pH = 3.5 (pH = pKa): Approximately 50% ionization occurs, representing the transition point for acid-base equilibrium.

At pH > 4.5 (pH > pKa + 1): The compound exists primarily (>90%) as the deprotonated carboxylate anion, enhancing water solubility but reducing membrane permeability.

This pH-dependent behavior has significant implications for pharmaceutical applications, affecting bioavailability, tissue distribution, and formulation strategies.

Spectroscopic Fingerprints (Infrared, Raman, UV-Visible)

The spectroscopic characteristics of 2-(6-Chloropyrazin-2-yl)acetic acid provide distinctive fingerprints for structural identification and purity assessment. Based on fundamental vibrational spectroscopy principles for carboxylic acids [10] [11] [12] and heterocyclic compounds [13] [14] [15], the following spectroscopic features are anticipated:

Infrared Spectroscopy Characteristics

Carboxylic Acid O-H Stretch (2500-3300 cm⁻¹): A characteristically broad and intense absorption resulting from hydrogen-bonded dimeric structures typical of carboxylic acids [10] [11]. The breadth reflects the range of hydrogen bonding environments in the solid state.

Aromatic C-H Stretching (3000-3100 cm⁻¹): Multiple sharp bands corresponding to pyrazine ring C-H vibrations, appearing at higher frequency than aliphatic C-H stretches due to the sp² hybridization of aromatic carbons [10].

Carbonyl C=O Stretch (1710±10 cm⁻¹): Strong absorption characteristic of carboxylic acid dimers, appearing at lower frequency than monomeric carbonyls due to hydrogen bonding effects [10] [11] [12].

Pyrazine Ring Vibrations:

- C=N Stretching (1540-1580 cm⁻¹): Characteristic of pyrazine heterocycle [13] [14]

- C-N Stretching (1140-1380 cm⁻¹): Multiple bands due to vibrational coupling [14]

C-Cl Stretching (700-800 cm⁻¹): Medium intensity band characteristic of aromatic C-Cl bonds [15].

Raman Spectroscopy Features

Raman spectroscopy provides complementary information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and ring breathing modes:

Ring Breathing Modes (1000-1100 cm⁻¹): Characteristic symmetric deformation of the pyrazine ring system [14].

C=N Stretching Enhancement: Pyrazine C=N vibrations typically show enhanced Raman intensity compared to infrared [13].

C-H Bending Vibrations (1200-1300 cm⁻¹): In-plane aromatic C-H bending modes provide additional structural fingerprints [14].

UV-Visible Spectroscopy Characteristics

The electronic absorption spectrum of 2-(6-Chloropyrazin-2-yl)acetic acid reflects the aromatic character of the pyrazine system:

π → π* Transitions (200-280 nm): Strong absorption bands corresponding to electronic excitation within the pyrazine aromatic system [16] [17].

n → π* Transitions (280-350 nm): Weaker absorption from lone pair electrons on nitrogen atoms to π* orbitals, characteristic of nitrogen-containing heterocycles [16].

The presence of the chlorine substituent and carboxyl group may cause slight bathochromic (red) shifts compared to unsubstituted pyrazine, reflecting the extended conjugation and electron-withdrawing effects.

| Property Category | Parameter | Value/Range | Significance |

|---|---|---|---|

| Thermal Properties | Boiling Point | 317.2±37.0°C [1] | High thermal stability |

| Flash Point | 145.6±26.5°C [1] | Moderate fire hazard | |

| Vapor Pressure | 0.0±0.7 mmHg [1] | Extremely low volatility | |

| Physical Properties | Density | 1.497±0.06 g/cm³ [2] | Compact molecular packing |

| LogP | -0.07 [1] | Balanced hydrophilic-lipophilic character | |

| Polar Surface Area | 63.08 Ų [1] | Moderate polarity | |

| Acid-Base Properties | pKa | 3.50±0.10 [2] [3] | Enhanced acidity vs. simple acids |

| Storage Requirements | Conditions | 2-8°C, inert atmosphere [2] | Stability maintenance |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant